N-(1-Naphthyl)Maleamic Acid

Catalog No.
S778333
CAS No.
6973-77-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Naphthyl)Maleamic Acid

CAS Number

6973-77-9

Product Name

N-(1-Naphthyl)Maleamic Acid

IUPAC Name

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8-

InChI Key

DNIIAZFRGKFYSJ-HJWRWDBZSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O

N-(1-Naphthyl)Maleamic Acid is an organic compound characterized by its unique structure, which includes a naphthyl group attached to a maleamic acid moiety. The molecular formula of N-(1-Naphthyl)Maleamic Acid is C₁₄H₁₁NO₃, and it features a carboxylic acid group, an amine group, and a double bond characteristic of maleamic acids. This compound is notable for its potential applications in various fields, including agrochemicals and pharmaceuticals.

  • Hydrolysis: Under certain conditions, it can hydrolyze to yield maleic acid.
  • Cyclodehydration: This reaction can occur in the presence of acetic anhydride, leading to the formation of maleimides .
  • Formation of Maleimides: N-(1-Naphthyl)Maleamic Acid can be converted into N-(1-Naphthyl)Maleimide through dehydration reactions, which are useful in synthesizing sulfhydryl group reagents .

Research indicates that N-(1-Naphthyl)Maleamic Acid exhibits significant biological activity, particularly in the context of plant growth regulation. It primarily targets the auxin pathway, which is crucial for various physiological processes in plants, including cell elongation and division. This compound has been explored for its potential in developing effective crop protection agents.

Several methods have been developed for synthesizing N-(1-Naphthyl)Maleamic Acid:

  • Continuous High-Efficiency Production: A method involving nitrogen protection has been reported to yield high-purity N-(1-Naphthyl)Maleamic Acid efficiently .
  • Conventional Synthesis: This typically involves the reaction of 1-naphthylamine with maleic anhydride or maleic acid under controlled conditions to form the desired product.

N-(1-Naphthyl)Maleamic Acid has various applications:

  • Agrochemicals: It serves as a synthetic intermediate in the production of crop protection agents, enhancing agricultural productivity .
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their biological activity.

Interaction studies have highlighted the compound's role in biological systems, particularly its interaction with plant growth pathways. The specific mechanisms through which N-(1-Naphthyl)Maleamic Acid influences auxin signaling are areas of ongoing research. Understanding these interactions can lead to advancements in agricultural biotechnology.

N-(1-Naphthyl)Maleamic Acid shares structural similarities with other compounds within the maleamic acid class. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Maleic AcidContains two carboxylic acid groupsSimpler structure without aromatic substitution
N-Phenylmaleamic AcidSimilar naphthalene ring but with phenyl groupDifferent aromatic substitution affects activity
N-(2-Naphthyl)Maleamic AcidContains a different naphthalene isomerVariations in biological activity due to structure

N-(1-Naphthyl)Maleamic Acid is unique due to its specific interaction with the auxin pathway and its potential as a synthetic intermediate in agrochemical production, distinguishing it from other maleamic acids and their derivatives.

XLogP3

1.4

Other CAS

6973-77-9

Wikipedia

N-(1-Naphthyl)Maleamic Acid

Dates

Last modified: 08-15-2023

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